molecular formula C15H21NO4 B558554 Boc-d-beta-homophenylalanine CAS No. 101555-61-7

Boc-d-beta-homophenylalanine

Cat. No.: B558554
CAS No.: 101555-61-7
M. Wt: 279,33 g/mole
InChI Key: ACKWQHCPHJQANL-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-d-beta-homophenylalanine typically involves the protection of the amino group of D-beta-homophenylalanine with a Boc group. This is achieved by reacting D-beta-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous solution of sodium hydroxide and tert-butyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is stirred overnight at room temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization and extraction techniques to achieve high purity levels .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Boc-d-beta-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-d-beta-homophenylalanine is unique due to its D-configuration and the presence of a Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427389
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-61-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
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